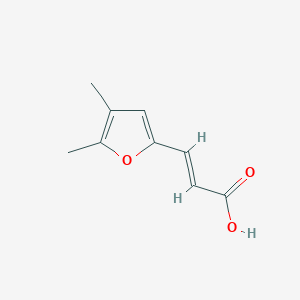

3-(4,5-Dimethyl-2-furyl)propenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,5-Dimethyl-2-furyl)propenoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, characterized by the presence of a propenoic acid group attached to a dimethyl-substituted furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-2-furyl)propenoic acid typically involves the reaction of 4,5-dimethyl-2-furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or tetrahydrofuran

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4,5-Dimethyl-2-furyl)propenoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or alkanes.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products

Oxidation: Formation of 3-(4,5-Dimethyl-2-furyl)propanoic acid.

Reduction: Formation of 3-(4,5-Dimethyl-2-furyl)propanol.

Substitution: Formation of halogenated derivatives such as 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 3-(4,5-Dimethyl-2-furyl)propenoic acid exhibit notable antimicrobial properties. For instance, studies have shown that these compounds demonstrate effective activity against yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus. At a concentration of 64 μg/mL, the hydroarylation products derived from this compound showed promising results in inhibiting microbial growth .

Anti-inflammatory Properties

The compound's derivatives have been investigated for their anti-inflammatory effects. The structural features of this compound allow it to interact with biological pathways involved in inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts reaction and hydroarylation processes. These synthetic approaches not only yield the desired compound but also allow for modifications that enhance its biological activity .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Friedel-Crafts Reaction | 65% | AlCl₃ catalyst in benzene |

| Hydroarylation | 52% | TfOH catalyst |

Reactions with Transition Metals

The compound can also form mixed ligand complexes with transition metals, which are studied for their potential applications in catalysis and material science. These interactions may enhance the properties of the metal complexes, leading to novel applications in various fields .

Polymer Chemistry

This compound is being explored as a building block for polymer synthesis. Its unique structure contributes to the development of polymers with specific properties such as increased thermal stability and improved mechanical strength.

Photonic Applications

Due to its optical properties, derivatives of this compound are being investigated for use in organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tune the electronic properties through structural modifications makes it a valuable candidate in this domain .

Agricultural Applications

Research has indicated potential uses of this compound in agriculture as a pesticide or herbicide due to its biological activity against certain plant pathogens. The effectiveness of these compounds could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives revealed that specific modifications to the furan ring enhanced their activity against resistant strains of bacteria . This highlights the importance of structure-activity relationships in developing more effective antimicrobial agents.

Case Study 2: Polymer Development

Another investigation focused on utilizing this compound for synthesizing biodegradable polymers. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for various applications in packaging and biomedical fields .

Mecanismo De Acción

The mechanism of action of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4,5-Dimethyl-2-furyl)propanoic acid

- 3-(4,5-Dimethyl-2-furyl)propanol

- 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid

Uniqueness

3-(4,5-Dimethyl-2-furyl)propenoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the propenoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

3-(4,5-Dimethyl-2-furyl)propenoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its furan ring and propenoic acid moiety, which contribute to its reactivity and biological interactions. The presence of the dimethyl substituents on the furan ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Various studies have evaluated its effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Escherichia coli | 64-128 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

These findings suggest that the compound can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further exploration as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For instance:

- A549 Non-Small Cell Lung Cancer Cells : The compound demonstrated a significant reduction in cell viability, indicating potential cytotoxic effects.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through oxidative stress pathways or direct interaction with cellular signaling pathways.

Case Studies and Research Findings

- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of derivatives of this compound. Variations in substituents on the furan ring significantly impact both antimicrobial and anticancer activities, suggesting that further optimization could enhance efficacy .

- Comparative Studies : Comparative studies with established anticancer agents like doxorubicin showed that while this compound is less potent than traditional chemotherapeutics, it offers a unique mechanism of action that could be beneficial in combination therapies .

Propiedades

Número CAS |

129800-02-8 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11) |

Clave InChI |

VZSIVARMUCXBMB-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=C1)C=CC(=O)O)C |

SMILES canónico |

CC1=C(OC(=C1)C=CC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.